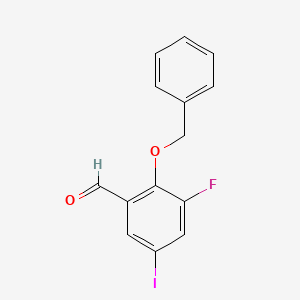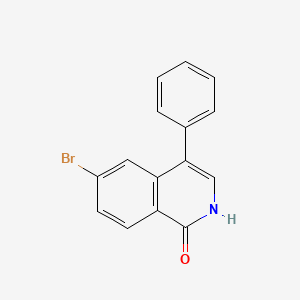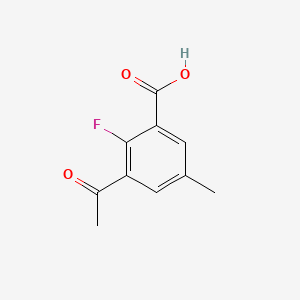
4-Bromo-2,5-dichloro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,5-dichloro-1,1’-biphenyl is an organic compound with the molecular formula C12H7BrCl2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichloro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For instance, 2,5-dichlorophenylboronic acid can be coupled with 4-bromoiodobenzene under mild conditions to yield 4-Bromo-2,5-dichloro-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 4-Bromo-2,5-dichloro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.
化学反応の分析
Types of Reactions
4-Bromo-2,5-dichloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups. Reduction reactions can remove halogen atoms, converting the compound back to biphenyl.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyls, while oxidation can introduce hydroxyl or carbonyl groups.
科学的研究の応用
4-Bromo-2,5-dichloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives.
Biology: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism by which 4-Bromo-2,5-dichloro-1,1’-biphenyl exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but often involve interactions with aromatic residues in proteins or nucleic acids.
類似化合物との比較
Similar Compounds
4-Bromobiphenyl: Similar structure but lacks the chlorine substituents.
2,5-Dichlorobiphenyl: Lacks the bromine substituent.
4-Bromo-4’-chlorobiphenyl: Contains both bromine and chlorine but in different positions.
Uniqueness
4-Bromo-2,5-dichloro-1,1’-biphenyl is unique due to the specific positioning of its bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H7BrCl2 |
|---|---|
分子量 |
301.99 g/mol |
IUPAC名 |
1-bromo-2,5-dichloro-4-phenylbenzene |
InChI |
InChI=1S/C12H7BrCl2/c13-10-7-11(14)9(6-12(10)15)8-4-2-1-3-5-8/h1-7H |
InChIキー |
FCHJKHDSHKGJPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2Cl)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-](/img/structure/B14768890.png)

![(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)






![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)

![iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)

![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)
